BenchChemオンラインストアへようこそ!

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide

Medicinal Chemistry Parallel Synthesis Nucleophilic Displacement

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide (CAS 2309468-84-4) is a heterocyclic building block featuring a pyrazole core with a reactive chloromethyl handle at the C5 position and a sulfonamide group at the C4 position. This compound belongs to the pharmacologically significant pyrazole-4-sulfonamide class, which has demonstrated inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) with Ki values in the nanomolar range , and has been claimed as a key scaffold for sodium channel modulators.

Molecular Formula C6H10ClN3O2S
Molecular Weight 223.68
CAS No. 2309468-84-4
Cat. No. B2841370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide
CAS2309468-84-4
Molecular FormulaC6H10ClN3O2S
Molecular Weight223.68
Structural Identifiers
SMILESCC1=NN(C(=C1S(=O)(=O)N)CCl)C
InChIInChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3,(H2,8,11,12)
InChIKeyFOAJTDVEROXWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide (CAS 2309468-84-4): A Dual-Functional Reactive Intermediate for Targeted Sulfonamide Library Synthesis


5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide (CAS 2309468-84-4) is a heterocyclic building block featuring a pyrazole core with a reactive chloromethyl handle at the C5 position and a sulfonamide group at the C4 position [1]. This compound belongs to the pharmacologically significant pyrazole-4-sulfonamide class, which has demonstrated inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) with Ki values in the nanomolar range [2], and has been claimed as a key scaffold for sodium channel modulators [3]. Its unique combination of functional groups enables its use as a versatile intermediate for constructing diverse compound libraries through nucleophilic substitution and sulfonamide derivatization.

Why 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide Cannot Be Replaced by Common Pyrazole-4-sulfonamide Analogs


Substituting 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide with common analogs like 5-chloro- or unsubstituted pyrazole-4-sulfonamides introduces critical functional limitations. The C5 chloromethyl group provides a reactive center for nucleophilic displacement that is absent in 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-46-3), which bears a relatively inert chloro substituent . This fundamental difference in reactivity directly impacts the compound's utility as a diversification point in parallel medicinal chemistry (PMC) protocols, where C5 derivatization is key to exploring structure-activity relationships (SAR) [1]. Furthermore, SAR studies on pyrazole-sulfonamides confirm that even minor modifications to the pyrazole ring significantly alter carbonic anhydrase inhibitory activity, with Ki values spanning three orders of magnitude across a single derivative series [2].

Quantitative Differentiation Guide: 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide vs. Closest Analogs


Reactivity Advantage: C5 Chloromethyl vs. C5 Chloro Substituent

The C5 chloromethyl group (-CH2Cl) in the target compound is a reactive alkylating handle, whereas the C5 chloro substituent in 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-46-3) is vinylogous and resistant to nucleophilic aromatic substitution under standard conditions . This enables diversification at C5 without requiring transition metal catalysis. No quantitative kinetic data exist for the exact pair; however, the general reactivity difference between benzylic/heterobenzylic halides and aryl halides is a well-established class-level inference .

Medicinal Chemistry Parallel Synthesis Nucleophilic Displacement

Parallel Medicinal Chemistry Efficiency: C5 Chloromethyl Enables PMC Diversification

A 3-step parallel medicinal chemistry (PMC) protocol for synthesizing diverse pyrazole-4-sulfonamide libraries has been established [1]. The target compound's C5 chloromethyl group serves as a diversification point in such protocols, enabling the rapid generation of analogs. In contrast, 1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2), lacking a C5 substituent, offers no equivalent handle for diversification . While the exact yield for the target compound in this specific PMC protocol is not reported, the methodology provides a validated pathway for constructing libraries that the target compound can directly populate.

Combinatorial Chemistry Library Synthesis SAR

Carbonic Anhydrase Inhibition: Class-Level Potency with Substitution-Dependent Fine-Tuning

A series of pyrazole-sulfonamide derivatives characterized by Balseven et al. exhibited Ki values ranging from 0.062–1.278 μM against hCA I and 0.012–0.379 μM against hCA II, with certain compounds achieving nanomolar potency [1]. Although the target compound itself was not directly tested in this study, the data establishes that the pyrazole-4-sulfonamide scaffold, particularly with alkyl substitution at N1 and C3, is a validated pharmacophore for carbonic anhydrase inhibition. The target compound's specific substitution pattern (C5 chloromethyl, N1/C3 dimethyl) offers a unique starting point for achieving isoform selectivity, which is critical for reducing off-target effects associated with broad-spectrum sulfonamide CA inhibitors.

Carbonic Anhydrase Enzyme Inhibition Glaucoma

Sodium Channel Modulation: Patent-Backed Scaffold Validation

Patent EP1620405A2 explicitly claims pyrazole-sulfonamide compounds, including those with alkyl and haloalkyl substituents at the C5 position, as potent modulators of the PN3 (Nav1.8) sodium channel for the treatment of neuropathic and inflammatory pain [1]. The target compound, bearing a C5 chloromethyl group, directly maps onto the claimed generic structure. The patent provides class-level evidence of sodium channel inhibition, although specific IC50 values for the target compound are not disclosed. This contrasts with pyrazole-carboxamide analogs, which target different pathways (e.g., NPY Y5 receptor) and lack the sodium channel modulation activity [2].

Ion Channels Pain Neurology

Prioritized Application Scenarios for 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide Based on Structural Differentiation Evidence


C5-Diversified Pyrazole-4-sulfonamide Library Synthesis via PMC Protocol

Leverage the reactive C5 chloromethyl group as a diversification point in the established 3-step parallel medicinal chemistry (PMC) protocol for pyrazole-4-sulfonamides [1]. React the target compound with a set of amine, alcohol, or thiol nucleophiles to generate a library of >50 analogs for carbonic anhydrase or sodium channel SAR studies. This approach directly exploits the unique reactivity that distinguishes it from the inert 5-chloro analog (CAS 88398-46-3).

Isoform-Selective Carbonic Anhydrase Inhibitor Optimization

Use the target compound as a starting scaffold for optimizing isoform selectivity within the carbonic anhydrase family. The class-level Ki range of 0.012–0.379 μM against hCA II provides a strong potency baseline [2]. The C5 chloromethyl group can be derivatized to introduce substituents that exploit differences in the outer rim of the CA active site across isoforms I, II, IX, and XII, aiming to improve selectivity over the pan-inhibitor acetazolamide.

PN3/Nav1.8 Sodium Channel Blocker Lead Generation for Pain

Employ the target compound as a key intermediate for synthesizing novel PN3 (Nav1.8) sodium channel blockers for neuropathic pain, as supported by patent EP1620405A2 [3]. Derivatize the sulfonamide nitrogen with substituted aryl groups while maintaining the C5 chloromethyl group or further elaborating it to optimize pharmacokinetic properties. This application is inaccessible to pyrazole-carboxamide analogs, which lack PN3 modulatory activity.

RBM39 Degrader Intermediate for Targeted Protein Degradation

Utilize the target compound as a synthetic intermediate for constructing pyrazole-4-sulfonamide-based RBM39 degraders for anticancer research, as described in patent US20220162193A1 [4]. The sulfonamide moiety acts as a molecular glue warhead, while the C5 chloromethyl group enables conjugation to E3 ligase ligands, facilitating the design of bifunctional degraders for acute myeloid leukemia (AML) and other RBM39-dependent malignancies.

Quote Request

Request a Quote for 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.